![molecular formula C16H12N6OS B2389973 N-(benzo[d]thiazol-2-yl)-6-(2-methyl-1H-imidazol-1-yl)pyridazine-3-carboxamide CAS No. 1396883-64-9](/img/structure/B2389973.png)

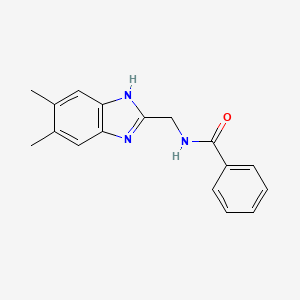

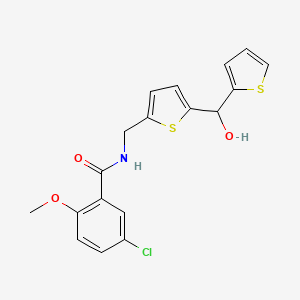

N-(benzo[d]thiazol-2-yl)-6-(2-methyl-1H-imidazol-1-yl)pyridazine-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a derivative of benzothiazole, which is a heterocyclic compound . Benzothiazoles and their derivatives have been studied for their potential biological activities .

Synthesis Analysis

Benzothiazole derivatives can be synthesized from commercially available building blocks, such as benzo[d]thiazole-2-thiol and primary and secondary amines . The synthesis process involves S oxidation/S-N coupling approach, a S-N coupling/S-oxidation sequence, or a S-oxidation/S-F bond formation/SuFEx approach .

Chemical Reactions Analysis

The chemical reactions of benzothiazole derivatives can involve the N-H bond in N-monoalkylated BT-sulfonamides . This bond is labile and can be used to develop a simple weak base-promoted N-alkylation method and a stereoselective microwave-promoted Fukuyama-Mitsunobu reaction .

Aplicaciones Científicas De Investigación

- Due to the excited-state intramolecular proton transfer (ESIPT) phenomenon, the ligands display green emission both in solution and solid thin films. Upon coordination with boron difluoride complexes (BTZ-Cz-BF and BTZ-DCz-BF), significant blue shifts and enhanced emission are observed. These materials have been successfully employed as dopant emitters in organic light-emitting diodes (OLEDs), with improved performance compared to the ligands themselves .

- Biological studies have explored the antioxidant potential of this compound. Researchers have evaluated its ability to scavenge free radicals using a DPPH radical assay. Understanding its antioxidant properties is crucial for potential therapeutic applications .

- Investigations have revealed emergent antibacterial activity associated with this compound. It has been studied both in isolation and in complex with the cell-penetrating peptide octaarginine. Understanding its antimicrobial effects may lead to novel strategies for combating bacterial infections .

- Twenty-seven derivatives of 3-(benzo[d]thiazol-2-yl)-4-aminoquinoline have been designed and synthesized as topoisomerase I inhibitors. These compounds were evaluated for their anti-proliferation activity against various human cancer cell lines. Such inhibition may hold promise for cancer therapy .

- Notably, the ligand exhibits dual fluorescence (enol emission and keto emission) in solution, while in solid thin films, only one emission is observed. Upon complexation with boron difluoride, significant blue shifts and enhanced emission are observed. Specific complexes, such as BTZ-PI-BF2 and BTZ-IM-BF2, exhibit promising electroluminescence performance .

Photoluminescent and Electroluminescent Materials

Antioxidant Activity

Antibacterial Properties

Topoisomerase I Inhibition

Optoelectronic Properties

Mecanismo De Acción

Target of Action

Benzothiazole-based compounds have been synthesized and applied as colorimetric sensors for fluoride and acetate ions .

Mode of Action

It’s known that benzothiazole-based schiff bases can form hydrogen bonds with –oh and –nh protons, and subsequently deprotonate the most acidic protons upon addition of excess fluoride and acetate ions .

Biochemical Pathways

The formation of hydrogen bonds and subsequent deprotonation can potentially affect various biochemical pathways, particularly those involving ion transport and signal transduction .

Result of Action

Benzothiazole-based compounds have been shown to exhibit potent cytotoxicity against certain human cancer cell lines .

Action Environment

It’s known that the fluorescence properties of benzothiazole-based compounds can be influenced by the presence of certain ions .

Propiedades

IUPAC Name |

N-(1,3-benzothiazol-2-yl)-6-(2-methylimidazol-1-yl)pyridazine-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N6OS/c1-10-17-8-9-22(10)14-7-6-12(20-21-14)15(23)19-16-18-11-4-2-3-5-13(11)24-16/h2-9H,1H3,(H,18,19,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMJWLMNONBHSNT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN1C2=NN=C(C=C2)C(=O)NC3=NC4=CC=CC=C4S3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N6OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(benzo[d]thiazol-2-yl)-6-(2-methyl-1H-imidazol-1-yl)pyridazine-3-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-chloro-3-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)sulfamoyl]benzoic acid](/img/structure/B2389890.png)

![N-(2-(2-fluorophenyl)-2-methoxypropyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2389892.png)

![Methyl 2-((3-(dimethylamino)propyl)(4-methoxy-7-methylbenzo[d]thiazol-2-yl)carbamoyl)benzoate hydrochloride](/img/structure/B2389895.png)

![ethyl 1-ethyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2389897.png)

![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-N2-(2-hydroxyethyl)oxalamide](/img/structure/B2389903.png)

![8-(2-((5-chloro-2-methylphenyl)amino)ethyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2389906.png)

![5-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}-2-hydroxypyrimidin-4(3H)-one](/img/structure/B2389910.png)